Lenvatinib-15N,d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

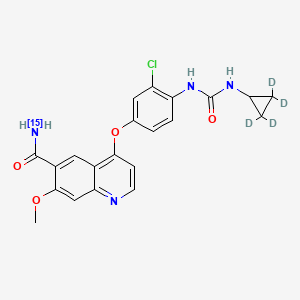

Molecular Formula |

C21H19ClN4O4 |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-(15N)carboxamide |

InChI |

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,23+1 |

InChI Key |

WOSKHXYHFSIKNG-AZNYUICASA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)[15NH2])Cl)[2H] |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Lenvatinib-15N,d4

Introduction

Lenvatinib-15N,d4 is a stable, isotopically labeled form of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor. The designation "-15N,d4" indicates the incorporation of heavy isotopes—specifically, nitrogen-15 and four deuterium (d4) atoms—into the Lenvatinib molecule. This labeling results in a compound with a higher molecular weight than the parent drug but with identical chemical properties and biological activity. Its primary and critical application is in the field of analytical chemistry, where it serves as an internal standard (IS) for the highly accurate and precise quantification of Lenvatinib in biological matrices, such as plasma or tissue, using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction during data processing.

Physicochemical Properties

The key difference between Lenvatinib and its labeled counterpart is the mass, which is fundamental to its use as an internal standard in mass spectrometry. Other physical and chemical properties remain virtually identical.

| Property | Lenvatinib | This compound |

| Chemical Formula | C₂₁H₁₉ClN₄O₄ | C₂₁H₁₅D₄ClN₄O₄ |

| Molecular Weight | 426.85 g/mol | ~430.9 g/mol |

| CAS Number | 417716-92-8 | 2264050-65-7 |

| Appearance | White to off-white powder | White to off-white powder |

| Synonyms | E7080 | E7080-d4 |

Data sourced from references[1][3][4][5].

Mechanism of Action of the Parent Compound, Lenvatinib

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[6][7] By binding to the ATP-binding site of these kinases, Lenvatinib blocks downstream signaling cascades that are crucial for cell proliferation and survival.[8]

2.1. Primary Kinase Targets

| Target Kinase | IC₅₀ (nM) | Key Biological Process |

| VEGFR2 (KDR) | 4.0 | Angiogenesis, Vascular Permeability |

| VEGFR3 (FLT4) | 5.2 | Angiogenesis, Lymphangiogenesis |

| VEGFR1 (FLT1) | 22 | Angiogenesis |

| FGFR1 | 46 | Cell Proliferation, Differentiation, Angiogenesis |

| PDGFRα | 51 | Cell Growth, Proliferation, Angiogenesis |

| KIT | 100 | Cell Proliferation, Survival |

| RET | - | Cell Proliferation, Survival |

IC₅₀ values sourced from reference[1]. Information on targeted pathways sourced from[6][9][13].

2.2. Signaling Pathway Inhibition

The inhibition of VEGFR, FGFR, and other RTKs by Lenvatinib blocks multiple downstream signaling pathways critical for tumor cell function, including the RAS-RAF-ERK and PI3K-Akt pathways.[13] This disruption leads to reduced tumor-associated angiogenesis and decreased cancer cell proliferation.[7]

Application in Quantitative Bioanalysis

The most critical use of this compound is as an internal standard for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).[1][14]

3.1. Detailed Experimental Protocol: Quantification of Lenvatinib in Human Plasma

This protocol is a representative example based on common methodologies for quantifying Lenvatinib in plasma using LC-MS/MS.[14][15][16]

Objective: To accurately determine the concentration of Lenvatinib in human plasma samples.

Materials:

-

Human plasma (with K₂EDTA as anticoagulant)

-

Lenvatinib reference standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Lenvatinib in a suitable solvent like methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the Lenvatinib stock, create serial dilutions (working solutions) in 50:50 ACN:Water to prepare calibration standards (e.g., ranging from 0.5 to 2000 ng/mL).[14]

-

Prepare a working solution of this compound (e.g., 50 ng/mL) in ACN with 0.1% formic acid. This will be the protein precipitation/IS spiking solution.[14]

-

-

Sample Preparation (Protein Precipitation): [14]

-

Aliquot 50 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the this compound working solution (the precipitation/IS solution) to each plasma sample.

-

Vortex mix for 1 minute to ensure complete protein precipitation and mixing.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the prepared supernatant onto the LC-MS/MS system.

-

Perform chromatographic separation and mass spectrometric detection using optimized parameters.

-

3.2. Example LC-MS/MS Parameters

The following table provides typical parameters for the analysis. Specific values may vary based on the instrument used.

| Parameter | Typical Setting |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.5 µm)[16] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.4 - 0.6 mL/min[14] |

| Column Temp | 40 - 50 °C[14] |

| Ionization Mode | Electrospray Ionization Positive (ESI+)[15] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Lenvatinib) | e.g., m/z 427.1 → 370.1 |

| MRM Transition (this compound) | e.g., m/z 431.1 → 374.1 |

Note: Exact m/z transitions should be optimized empirically on the specific mass spectrometer being used.

3.3. Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.

Summary of Lenvatinib Pharmacokinetics

Pharmacokinetic studies, which rely on robust bioanalytical methods using standards like this compound, have characterized the absorption, distribution, metabolism, and excretion of Lenvatinib.

| Pharmacokinetic Parameter | Value |

| Time to Peak Plasma (Tₘₐₓ) | 1–4 hours post-dose[8] |

| Plasma Protein Binding | 98% to 99% (primarily to albumin)[12] |

| Apparent Clearance (CL/F) | ~6.56 L/h[17] |

| Terminal Elimination Half-life (t₁/₂) | ~28 hours[11] |

| Metabolism | Primarily via CYP3A4 and aldehyde oxidase[9] |

| Excretion | ~64% in feces, ~25% in urine[11] |

Data sourced from references[8][9][11][12][17].

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lenvatinib-d4_TargetMol [targetmol.com]

- 4. Lenvatinib-d4 | CAS | LGC Standards [lgcstandards.com]

- 5. Lenvatinib-d4 | C21H19ClN4O4 | CID 162640490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]

- 7. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. mims.com [mims.com]

- 10. lenvimahcp.com [lenvimahcp.com]

- 11. Lenvatinib - Wikipedia [en.wikipedia.org]

- 12. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenvatinib-15N,d4: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Analytical Applications of an Essential Internal Standard

Introduction

Lenvatinib is a potent oral multi-kinase inhibitor used in the treatment of several types of cancer, including thyroid, renal cell, and hepatocellular carcinoma.[1][2][3] Its therapeutic effect stems from its ability to inhibit key receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis and tumor growth, such as vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and others.[4][5] Lenvatinib-15N,d4 is a stable isotope-labeled version of Lenvatinib, specifically designed for use as an internal standard in quantitative bioanalytical assays.[3][6] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of Lenvatinib in complex biological matrices by mass spectrometry, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.[6][7] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to Lenvatinib, except for the substitution of four hydrogen atoms with deuterium on the cyclopropyl ring. This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based analyses.[3][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Formal Name | 4-[3-chloro-4-[[(cyclopropyl-2,2,3,3-d4-amino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide | [3] |

| IUPAC Name | 4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide | [8] |

| CAS Number | 2264050-65-7 | [3] |

| Molecular Formula | C₂₁H₁₅D₄ClN₄O₄ | [3] |

| Formula Weight | 430.9 g/mol | [3][8] |

| Solubility | Soluble in DMF, DMSO, and Methanol | [3] |

| Primary Application | Internal standard for quantification of Lenvatinib by GC- or LC-MS | [3] |

Mechanism of Action

Lenvatinib functions as a multi-targeted tyrosine kinase inhibitor. It binds to the ATP-binding site of several RTKs, blocking their kinase activity and subsequent downstream signaling.[4] The primary targets include VEGFR1-3 and FGFR1-4, which are crucial regulators of angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[2][9] By inhibiting these pathways, Lenvatinib effectively cuts off the tumor's blood supply.[10] Additionally, it inhibits other RTKs implicated in cancer progression, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[2][4] This multi-targeted approach contributes to its potent anti-tumor activity across various cancer types.[5] The inhibition of these kinases disrupts downstream signaling cascades, such as the AKT/NF-κB pathway, leading to reduced cell proliferation and induction of apoptosis.[11]

Signaling Pathway Inhibition

Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream signaling pathways.

In Vitro Inhibitory Activity

The potency of Lenvatinib against various kinases is typically measured by its half-maximal inhibitory concentration (IC₅₀).

Table 2: In Vitro Kinase Inhibitory Activity of Lenvatinib

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| VEGFR2 (KDR) | 4.0 | [3] |

| VEGFR3 (FLT4) | 5.2 | [3] |

| VEGFR1 (FLT1) | 22 | [3] |

| FGFR1 | 46 | [3] |

| PDGFRα | 51 | [3] |

| PDGFRβ | 39 | [3] |

| KIT | 100 | [3] |

Pharmacokinetic Properties

The pharmacokinetic profile of Lenvatinib has been well-characterized in human studies. As this compound is used as an internal standard, its pharmacokinetic properties are assumed to be identical to the unlabeled drug.

Table 3: Key Pharmacokinetic Parameters of Lenvatinib in Humans

| Parameter | Value | Reference(s) |

| Time to Peak (Tₘₐₓ) | 1–4 hours | [2][4] |

| Bioavailability | ~85% | [12] |

| Plasma Protein Binding | 98–99% (primarily to albumin) | [2][4] |

| Volume of Distribution (Vd) | 50.5–92 L | [12] |

| Metabolism | Primarily by CYP3A4 and aldehyde oxidase | [1][2] |

| Elimination Half-Life (t₁/₂) | ~28 hours | [1][12] |

| Excretion | ~64% in feces, ~25% in urine | [13] |

| Apparent Clearance (CL/F) | 6.56 L/h | [13] |

Experimental Protocols

This compound is indispensable for the accurate quantification of Lenvatinib in biological samples, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative protocols for sample analysis.

Quantification of Lenvatinib in Human Plasma by LC-MS/MS

This protocol describes a method for determining Lenvatinib concentrations for pharmacokinetic analysis or therapeutic drug monitoring.

a. Materials and Reagents:

-

Lenvatinib analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (blank)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Ultrapure water

-

Microcentrifuge tubes

b. Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Lenvatinib and this compound in DMSO.[14]

-

Prepare separate working solutions for the calibration curve (CC) and quality control (QC) samples by diluting the Lenvatinib stock solution with methanol to achieve a range of concentrations (e.g., 0.01 to 40 µg/mL).[14]

-

Prepare an IS working solution by diluting the this compound stock solution with methanol.

c. Sample Preparation (Protein Precipitation): [14]

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 150 µL of the IS working solution in acetonitrile to each tube.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for analysis.

d. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150×4.6 mm, 5 µm).[7]

-

Mobile Phase: Isocratic or gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7][15] A common isocratic mobile phase is acetonitrile:0.1% formic acid (80:20 v/v).[7]

-

Flow Rate: 0.6 mL/min.[7]

-

Injection Volume: 10 µL.[7]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions:

e. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Lenvatinib/Lenvatinib-15N,d4) against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the curve.

-

Determine the concentration of Lenvatinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Analysis of Lenvatinib by RP-HPLC

This protocol is suitable for determining the purity of Lenvatinib in bulk drug substance or pharmaceutical dosage forms.

a. Materials and Reagents:

-

Lenvatinib standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ortho-phosphoric acid or Ammonium acetate for pH adjustment

b. Chromatographic Conditions: [16][17]

-

HPLC System: HPLC with UV or PDA detector.

-

Column: C18 reverse-phase column (e.g., Thermosil C18, 4.5×150 mm, 5.0 µm or Kromasil C18, 250mm×4.6 mm, 5mm).[16][17]

-

Mobile Phase: A mixture of Methanol and water (e.g., 65:35% v/v or 70:30 v/v).[16][17] The aqueous phase may be buffered (e.g., 0.01M Ammonium acetate, pH 3.5).[17]

-

Injection Volume: 20 µL.[18]

c. Procedure:

-

Prepare a standard solution of Lenvatinib in the mobile phase at a known concentration (e.g., 100 µg/mL).

-

Prepare the sample solution by dissolving the bulk drug or dosage form in the mobile phase to achieve a similar concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

The retention time for Lenvatinib is typically between 3.7 and 4.4 minutes under these conditions.[16][17]

-

Calculate the purity or content of Lenvatinib in the sample by comparing its peak area to that of the standard.

Mandatory Visualizations

Experimental Workflow for Bioanalysis

Caption: Workflow for quantifying Lenvatinib using Lenvatinib-d4 as an internal standard.

References

- 1. Lenvatinib - Wikipedia [en.wikipedia.org]

- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. journals.innovareacademics.in [journals.innovareacademics.in]

- 8. Lenvatinib-d4 | C21H19ClN4O4 | CID 162640490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cancerresgroup.us [cancerresgroup.us]

- 10. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lenvatinib Inhibits AKT/NF-κB Signaling and Induces Apoptosis Through Extrinsic/Intrinsic Pathways in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 13. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Lenvatinib-15N,d4

This technical guide provides a comprehensive overview of the synthesis and characterization of Lenvatinib-15N,d4, an isotopically labeled internal standard crucial for the accurate quantification of the multi-kinase inhibitor Lenvatinib in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Lenvatinib

Lenvatinib is a potent oral multi-targeted tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2] Key targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[2][3] By blocking these signaling pathways, Lenvatinib effectively hinders tumor angiogenesis and proliferation.[4][5]

Signaling Pathways Targeted by Lenvatinib

Lenvatinib's therapeutic effects are primarily mediated through the inhibition of the VEGF/VEGFR and FGF/FGFR signaling pathways, which are critical for tumor angiogenesis and cell proliferation.

Synthesis of this compound

The synthesis of this compound involves the preparation of two key isotopically labeled intermediates: 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide-¹⁵N and cyclopropyl-d4-amine. These are subsequently coupled to yield the final product. The following is a proposed synthetic route based on established chemical principles.

Experimental Protocols

Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide-¹⁵N (Proposed)

This synthesis would likely start from commercially available ¹⁵N-labeled aniline.

-

Nitration of ¹⁵N-Aniline: ¹⁵N-Aniline is first nitrated to form 4-nitroaniline-¹⁵N.

-

Sandmeyer Reaction: The amino group of 4-nitroaniline-¹⁵N is diazotized and subsequently replaced with a hydroxyl group to yield 4-nitrophenol-¹⁵N.

-

Williamson Ether Synthesis: The hydroxyl group is then used to displace a halogen from a suitable chloro-substituted aromatic ring, which will eventually form the quinoline core.

-

Reduction and Cyclization: The nitro group is reduced to an amine, followed by a cyclization reaction (e.g., Conrad-Limpach or Gould-Jacobs reaction) to form the 4-hydroxyquinoline ring system.

-

Chlorination and Amidation: The hydroxyl group at the 4-position is chlorinated, and the ester group at the 6-position is converted to a carboxamide using ¹⁵NH₃ to introduce the second nitrogen label, although for this specific molecule, only one ¹⁵N is required in the carboxamide group. Therefore, standard ammonia would be used if the quinoline nitrogen is the labeled one. For the carboxamide to be labeled, ¹⁵N-ammonia would be used in the final amidation step of the unlabeled quinoline precursor.

Synthesis of Cyclopropyl-d4-amine

Deuterated cyclopropylamine can be synthesized from a deuterated precursor.

-

Preparation of Cyclopropanecarbonyl chloride-d4: Commercially available cyclopropanecarboxylic acid-d4 is treated with a chlorinating agent like thionyl chloride.

-

Formation of Cyclopropanecarboxamide-d4: The resulting acid chloride is reacted with ammonia.

-

Hofmann Rearrangement: The amide is then subjected to a Hofmann rearrangement to yield cyclopropyl-d4-amine.

Final Coupling Reaction

The final step involves the coupling of the two synthesized intermediates.

-

Urea Formation: 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide-¹⁵N is reacted with phosgene or a phosgene equivalent to form an isocyanate or carbamoyl chloride intermediate.

-

Condensation: This intermediate is then reacted with cyclopropyl-d4-amine to form the urea linkage, yielding this compound.

Characterization of this compound

The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation pattern of the labeled compound.

Table 1: Predicted Mass Spectrometry Data for Lenvatinib and its Isotopologues

| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Lenvatinib | C₂₁H₁₉ClN₄O₄ | 426.1095 | 427.1 | 370.1, 312.3, 217.5 |

| Lenvatinib-d4 | C₂₁H₁₅D₄ClN₄O₄ | 430.1346 | 431.1 | 370.1, 312.3, 221.5 |

| This compound | C₂₁H₁₅D₄ClN₃¹⁵NO₄ | 431.1317 | 432.1 | 371.1, 313.3, 221.5 |

Note: The fragmentation pattern of Lenvatinib typically involves the loss of the cyclopropylurea side chain and subsequent cleavages of the ether linkage and methoxy group.[6] The predicted data for this compound assumes the ¹⁵N is located in the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the isotopic labels and the overall structure of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Lenvatinib

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline Ring | ||

| 2-H | 8.5 | 150.2 |

| 3-H | 6.8 | 108.5 |

| 5-H | 8.8 | 115.1 |

| 8-H | 7.4 | 105.9 |

| 7-OCH₃ | 4.0 | 56.4 |

| Phenoxy Ring | ||

| 2'-H | 7.2 | 120.8 |

| 5'-H | 8.3 | 125.9 |

| 6'-H | 7.0 | 115.8 |

| Cyclopropyl Ring | ||

| CH | 2.7 | 23.5 |

| CH₂ | 0.8, 0.5 | 3.2 |

| Amide/Urea | ||

| CONH₂ | 7.8, 7.6 | - |

| NH | 8.9, 8.7 | - |

Note: The ¹H NMR spectrum of Lenvatinib-d4 would show the absence of signals corresponding to the cyclopropyl protons. The ¹⁵N labeling in this compound would lead to observable ¹H-¹⁵N and ¹³C-¹⁵N coupling constants for adjacent nuclei, providing definitive proof of the label's location.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Table 3: Typical HPLC Method Parameters for Lenvatinib Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Retention Time | Dependent on the specific gradient, typically 3-5 minutes |

Application in Quantitative Analysis

This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic retention time, while its different mass allows for distinct detection.

This technical guide provides a framework for the synthesis and characterization of this compound. The successful preparation and validation of this internal standard are paramount for robust and reliable pharmacokinetic and drug metabolism studies of Lenvatinib.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Stability of Lenvatinib-¹⁵N,d₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of isotopically labeled Lenvatinib, specifically Lenvatinib-¹⁵N,d₄. The focus is on the determination of isotopic purity and the assessment of chemical stability, crucial parameters for its application in research and clinical development, particularly in pharmacokinetic and metabolism studies.

Introduction to Lenvatinib and its Isotopically Labeled Analogues

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that plays a significant role in oncology by targeting several signaling pathways involved in tumor growth and angiogenesis. It primarily inhibits vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[1][2][3][4][5][6][7][8][9]

Isotopically labeled versions of Lenvatinib, such as Lenvatinib-¹⁵N,d₄, are invaluable tools in drug development. The incorporation of stable isotopes like ¹⁵N and deuterium (²H or d) allows for the precise quantification of the drug and its metabolites in complex biological matrices using mass spectrometry-based methods. This guide focuses on a putative Lenvatinib molecule labeled with one ¹⁵N atom and four deuterium atoms (d₄). While specific data for this combined labeled molecule is not publicly available, this guide outlines the established methodologies for characterizing such compounds. Lenvatinib-d₄ is commercially available and is stated to have an isotopic purity of ≥99% deuterated forms (d₁-d₄).

Isotopic Purity of Lenvatinib-¹⁵N,d₄

The isotopic purity of a labeled compound is a critical parameter that defines the percentage of the molecule that contains the desired number of isotopic labels. High isotopic purity is essential for the accuracy of quantitative bioanalytical assays.

Quantitative Data Summary

The following table summarizes the expected specifications for the isotopic purity of a custom-synthesized batch of Lenvatinib-¹⁵N,d₄.

| Parameter | Specification | Method of Analysis |

| Isotopic Enrichment (¹⁵N) | ≥ 98% | High-Resolution Mass Spectrometry (HRMS) |

| Isotopic Enrichment (d₄) | ≥ 98% | High-Resolution Mass Spectrometry (HRMS) |

| Contribution from Unlabeled (d₀) | ≤ 1% | LC-MS/MS |

| Contribution from d₁, d₂, d₃ | Monitored and Reported | LC-MS/MS |

| Chemical Purity | ≥ 98% | HPLC-UV |

Experimental Protocol: Determination of Isotopic Purity by LC-HRMS

This protocol outlines a general procedure for the determination of the isotopic purity of Lenvatinib-¹⁵N,d₄ using liquid chromatography coupled with high-resolution mass spectrometry.

Objective: To accurately determine the isotopic distribution and enrichment of Lenvatinib-¹⁵N,d₄.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Materials:

-

Lenvatinib-¹⁵N,d₄ reference standard

-

Lenvatinib (unlabeled) reference standard

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Lenvatinib-¹⁵N,d₄ in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.

-

Prepare a similar working solution of the unlabeled Lenvatinib standard.

-

-

LC-MS Analysis:

-

LC Method:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure the separation of Lenvatinib from any potential impurities.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

-

MS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan MS

-

Resolution: ≥ 60,000

-

Scan Range: m/z 100-1000

-

-

-

Data Analysis:

-

Acquire the mass spectra for both the labeled and unlabeled Lenvatinib.

-

For the unlabeled standard, determine the natural isotopic distribution of the [M+H]⁺ ion.

-

For the Lenvatinib-¹⁵N,d₄ sample, identify the ion cluster corresponding to the [M+H]⁺ species.

-

Calculate the isotopic purity by determining the relative abundance of the ion corresponding to the fully labeled molecule (¹²C₂₀¹³C₁H₁₅D₄¹⁴N₃¹⁵N₁³⁵Cl₁O₄) compared to the signals from molecules with fewer labels and the unlabeled species.

-

Correct the measured isotopic distribution for the natural abundance of isotopes (e.g., ¹³C).

-

Stability of Lenvatinib-¹⁵N,d₄

The stability of an isotopically labeled compound is its ability to maintain its chemical integrity and isotopic composition under various environmental conditions. Stability studies are essential to define storage conditions and shelf-life.

Quantitative Data Summary

The following table outlines a typical stability testing plan for Lenvatinib-¹⁵N,d₄.

| Study Type | Storage Condition | Time Points | Acceptance Criteria |

| Long-Term Stability | 2-8°C | 0, 3, 6, 9, 12, 18, 24 months | No significant degradation; Isotopic purity remains within specification |

| Accelerated Stability | 25°C / 60% RH | 0, 1, 3, 6 months | No significant degradation; Isotopic purity remains within specification |

| Forced Degradation | Acid, Base, Oxidative, Thermal, Photolytic | N/A | To identify potential degradation products and pathways |

Experimental Protocol: Forced Degradation and Stability-Indicating Method

This protocol describes a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method for Lenvatinib-¹⁵N,d₄.

Objective: To identify potential degradation products and establish a validated analytical method capable of separating the intact drug from its degradants.

Instrumentation:

-

HPLC with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

-

pH meter

-

Photostability chamber

-

Oven

Materials:

-

Lenvatinib-¹⁵N,d₄

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve Lenvatinib-¹⁵N,d₄ in 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve Lenvatinib-¹⁵N,d₄ in 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Treat a solution of Lenvatinib-¹⁵N,d₄ with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid Lenvatinib-¹⁵N,d₄ to 105°C for 48 hours.

-

Photolytic Degradation: Expose a solution of Lenvatinib-¹⁵N,d₄ to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Neutralize the acidic and basic solutions before analysis.

-

-

Development of a Stability-Indicating HPLC Method:

-

Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent Lenvatinib-¹⁵N,d₄ peak from all the degradation products formed during the forced degradation studies.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Analysis of Stability Samples:

-

Store aliquots of Lenvatinib-¹⁵N,d₄ under the long-term and accelerated stability conditions.

-

At each specified time point, analyze the samples using the validated stability-indicating HPLC method to quantify the amount of intact Lenvatinib-¹⁵N,d₄ and any degradation products.

-

Analyze the samples by LC-HRMS to confirm that there is no isotopic exchange (e.g., deuterium-hydrogen exchange) under the storage conditions.

-

Lenvatinib Signaling Pathways

Lenvatinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and proliferation. The following diagrams illustrate the key signaling pathways targeted by Lenvatinib.

Caption: Lenvatinib inhibits VEGFR signaling, blocking downstream pathways like PI3K/AKT and RAS/MEK/ERK to suppress angiogenesis.

Caption: Lenvatinib blocks FGFR signaling, leading to the inhibition of tumor cell proliferation and angiogenesis.

Caption: Lenvatinib also inhibits other key RTKs like PDGFRα, KIT, and RET, further contributing to its anti-tumor activity.

Conclusion

The isotopic purity and stability of Lenvatinib-¹⁵N,d₄ are paramount for its reliable use in scientific research and drug development. This guide has provided an in-depth overview of the methodologies required to characterize these critical attributes. The experimental protocols for determining isotopic purity by LC-HRMS and for assessing stability through forced degradation and long-term studies offer a robust framework for quality control. Furthermore, the visualization of Lenvatinib's mechanism of action through its inhibition of key signaling pathways underscores the molecular basis of its therapeutic efficacy. Adherence to these analytical principles will ensure the generation of high-quality, reproducible data in studies employing isotopically labeled Lenvatinib.

References

- 1. cancerresgroup.us [cancerresgroup.us]

- 2. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lenvatinib Targets PDGFR-β Pericytes and Inhibits Synergy With Thyroid Carcinoma Cells: Novel Translational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

The Role of Lenvatinib-15N,d4 as an Internal Standard in Bioanalytical Methods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Lenvatinib-15N,d4 as an internal standard in quantitative bioanalysis, primarily focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will detail the underlying principles of stable isotope-labeled internal standards, present experimental data, and provide visualizations to elucidate key processes.

The Fundamental Principle of Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in complex matrices like plasma or serum, variabilities in sample preparation and instrument response can lead to inaccurate results. An internal standard (IS) is a compound with a known concentration that is added to the sample, calibrators, and quality control samples. The IS is chosen to be chemically and physically similar to the analyte of interest. By comparing the response of the analyte to the response of the IS, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] These are molecules in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium or D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[3]

This compound: An Ideal Internal Standard for Lenvatinib Bioanalysis

The "mechanism of action" of this compound as an internal standard is its ability to mimic the behavior of the unlabeled Lenvatinib (the analyte) throughout the entire analytical process, from sample extraction to detection. Because its physicochemical properties are nearly identical to the analyte, it compensates for variations in:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps will be proportional for both the analyte and the internal standard.

-

Chromatographic Separation: The analyte and the internal standard will have very similar retention times in liquid chromatography. While deuterium labeling can sometimes lead to slight shifts in retention time (the "isotope effect"), this is generally minimal and can be managed during method development.[1][10]

-

Mass Spectrometric Ionization: The analyte and the internal standard will experience similar ionization efficiency or suppression in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[2][10][11]

The key difference between Lenvatinib and this compound is their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between them. Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical bioanalytical workflow using a stable isotope-labeled internal standard like this compound.

The Role of this compound in Mitigating Matrix Effects

Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix can either enhance or suppress the ionization of the analyte, leading to inaccurate results.[10][11]

The following diagram illustrates how a stable isotope-labeled internal standard compensates for matrix effects.

Experimental Protocols and Data

Several studies have developed and validated LC-MS/MS methods for the quantification of Lenvatinib in biological matrices, often employing a deuterated internal standard. While specific details may vary, a general experimental protocol can be summarized.

5.1. Sample Preparation

A common and simple method for sample preparation is protein precipitation.[5]

-

Spiking: An aliquot of the biological sample (e.g., 100 µL of human plasma) is spiked with a small volume of the internal standard solution (this compound).

-

Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Injection: An aliquot of the supernatant is injected into the LC-MS/MS system.

5.2. Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: An aqueous solution, often containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization.[4][12]

-

Mobile Phase B: An organic solvent, such as acetonitrile or methanol.[12]

-

Gradient: A typical gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases to elute the analyte and internal standard.

-

Flow Rate: A representative flow rate is between 0.2 and 1 mL/min.[4][13]

5.3. Mass Spectrometry

Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Lenvatinib and its internal standard. For example:

-

Lenvatinib: m/z 427.6 → 371.0[14]

-

This compound: The precursor and product ion m/z values would be shifted according to the number and location of the isotopic labels.

-

5.4. Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for Lenvatinib quantification using a stable isotope-labeled internal standard.

Table 1: Method Validation Parameters for Lenvatinib Quantification

| Parameter | Typical Range | Reference |

| Linearity Range (ng/mL) | 0.50 - 2000 | [5] |

| Correlation Coefficient (R²) | ≥ 0.99 | [4][5] |

| Intra-day Precision (%CV) | ≤ 11.3 | [5] |

| Inter-day Precision (%CV) | ≤ 11.3 | [5] |

| Accuracy (%) | 96.3 - 109.0 | [5] |

| Recovery (%) | ≥ 95.6 | [5] |

| IS Normalized Matrix Effect (%CV) | ≤ 2.8 | [5] |

Note: The specific values can vary between different validated methods and laboratories.

Signaling Pathway of Lenvatinib (Pharmacological Action)

While the focus of this guide is on the analytical mechanism of action of this compound, it is important to distinguish this from the pharmacological mechanism of action of Lenvatinib itself. Lenvatinib is a kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Lenvatinib. Its mechanism of action is rooted in the fundamental principles of isotope dilution mass spectrometry. By behaving almost identically to the unlabeled analyte throughout the analytical process, it effectively normalizes for variations in sample recovery and matrix-induced ionization effects. This leads to highly accurate, precise, and robust quantification of Lenvatinib in complex biological matrices, which is essential for advancing clinical research and optimizing patient care in oncology. The use of such stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis.[2][3]

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lenvimahcp.com [lenvimahcp.com]

- 7. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. waters.com [waters.com]

- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 12. mdpi.com [mdpi.com]

- 13. A validated LC-MS/MS method of total and unbound lenvatinib quantification in human serum for protein binding studies by equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Stable Isotope-Labeled Lenvatinib in Modern Pharmacokinetic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of stable isotope-labeled Lenvatinib, particularly deuterium-labeled analogs like Lenvatinib-d4, in pharmacokinetic (PK) research. The use of such labeled compounds as internal standards in bioanalytical methods is the gold standard for ensuring accuracy and precision in quantifying drug concentrations in biological matrices. This document details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for professionals in drug development and clinical research.

Introduction: The Imperative for Precision in Pharmacokinetics

Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process.[1] Accurate measurement of drug concentrations in biological fluids like plasma is paramount for determining key PK parameters such as clearance, volume of distribution, and half-life.[2] Lenvatinib, a multi-targeted tyrosine kinase inhibitor, has a complex pharmacokinetic profile, making precise quantification essential for both preclinical and clinical assessments.[3][4][5][6]

Stable isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[7] This mass difference allows for their distinct detection by mass spectrometry while ensuring they behave identically to the unlabeled drug during sample preparation and analysis, thereby correcting for variability in extraction recovery and matrix effects.[8] While the specific isotopologue Lenvatinib-¹⁵N,d4 was queried, the predominant stable isotope-labeled form found in published research is deuterium-labeled Lenvatinib (e.g., Lenvatinib-d4 or 2H5-Lenvatinib).[8][9][10] The principles and applications discussed herein are directly applicable to these commonly used analogs.

Lenvatinib's Mechanism of Action: A Multi-Targeted Approach

Lenvatinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[1][11][12] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[3][4][5][13] By blocking these signaling pathways, Lenvatinib effectively reduces tumor-associated angiogenesis and cellular proliferation.[11][13]

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

Experimental Design for Pharmacokinetic Analysis

The quantification of Lenvatinib in biological samples, typically plasma, is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][14][15] The use of a stable isotope-labeled internal standard, such as Lenvatinib-d4, is integral to this process.

General Experimental Workflow

The workflow for a typical pharmacokinetic study sample analysis involves several key stages, from sample collection to data analysis. The inclusion of a stable isotope-labeled internal standard at the beginning of the sample preparation process is crucial for accurate quantification.

Caption: Bioanalytical workflow for Lenvatinib quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocols

The following protocols are synthesized from validated methods reported in the literature.[8][9][10][14]

a) Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add a precise volume of Lenvatinib-d4 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a specific volume of the mobile phase.

b) Liquid Chromatography:

-

Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C18 (150×4.6 mm, 5 μ), is commonly used.[10]

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[9][10]

-

Flow Rate: Flow rates are generally in the range of 0.25 to 0.6 mL/min.[8][10]

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[8]

c) Mass Spectrometry:

-

Ionization: Positive ion electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Lenvatinib and its stable isotope-labeled internal standard.

Quantitative Data and Method Validation

The use of Lenvatinib-d4 as an internal standard allows for the development of robust and reliable bioanalytical methods. Key quantitative parameters from various validated methods are summarized below.

Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference(s) |

| Lenvatinib | 427.1 | 370.0 / 370.1 | [8][9][10] |

| Lenvatinib-d4 (LTD4) | 430.3 | 370.1 | [10] |

| 2H5-Lenvatinib | 432.1 | 370.0 | [8][9] |

Table 1: Commonly monitored MRM transitions for Lenvatinib and its deuterium-labeled internal standards.

Bioanalytical Method Validation Parameters

Method validation is performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data.[14][16]

| Parameter | Typical Range/Value | Reference(s) |

| Linearity Range | 0.2 - 1000 ng/mL | [8][9] |

| 10.20 - 501.60 pg/mL | [10] | |

| 0.50 - 2000 ng/mL | [14] | |

| Correlation Coefficient (r²) | > 0.995 | [10] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [8][9] |

| Intra-day Precision (%CV) | < 11.3% | [14] |

| Inter-day Precision (%CV) | < 11.3% | [14] |

| Accuracy (% Bias) | Within ±15% (85-115%) | [14] |

| Recovery | ≥ 77% | [17] |

Table 2: Summary of validation parameters for LC-MS/MS methods for Lenvatinib quantification.

Conclusion

The use of stable isotope-labeled Lenvatinib, such as Lenvatinib-d4, is indispensable for high-quality pharmacokinetic research. As an internal standard in LC-MS/MS assays, it ensures the mitigation of analytical variability, leading to highly accurate and precise quantification of the drug in biological matrices. The detailed methodologies and established validation parameters presented in this guide underscore the robustness of this approach. For researchers and scientists in drug development, the principles and protocols outlined here provide a solid foundation for designing and executing pharmacokinetic studies for Lenvatinib and other therapeutic agents.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 12. mims.com [mims.com]

- 13. qingmupharm.com [qingmupharm.com]

- 14. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. A fast and validated LC-MS/MS method to quantify lenvatinib in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Lenvatinib: An In-depth Technical Guide Utilizing Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Through the lens of studies employing radiolabeled compounds, primarily Carbon-14 (¹⁴C), this document elucidates the biotransformation pathways, quantitative excretion, and the experimental methodologies crucial for a thorough understanding of Lenvatinib's disposition in the body.

Introduction to Lenvatinib Metabolism

Lenvatinib undergoes extensive metabolism, with enzymatic processes mediated by Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase, as well as non-enzymatic pathways, playing a significant role.[1][2] Understanding these metabolic pathways is critical for predicting drug-drug interactions, assessing potential toxicities, and optimizing therapeutic regimens. The use of labeled compounds, such as ¹⁴C-Lenvatinib, is indispensable for accurately tracing the drug and its metabolites through the body, enabling a complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

In Vivo Metabolism and Mass Balance in Humans

A pivotal human mass balance study utilizing ¹⁴C-Lenvatinib has provided definitive insights into the drug's disposition.

Experimental Protocol: Human Mass Balance Study

A single oral dose of 24 mg Lenvatinib containing 100 μCi of ¹⁴C-Lenvatinib was administered to patients with advanced solid tumors.[3] Blood, plasma, urine, and feces were collected for 7 to 10 days to analyze total radioactivity, unchanged Lenvatinib, and its metabolites.[3]

Quantitative Analysis of Excretion

The majority of the administered radioactivity was recovered within 10 days, primarily in the feces. This indicates that biliary excretion is a major elimination pathway for Lenvatinib and its metabolites.

| Matrix | Total Radioactivity (% of Administered Dose) | Unchanged Lenvatinib (% of Administered Dose) |

| Feces | 64%[3] | 2.5%[4] |

| Urine | 25%[3] | 0.38%[4] |

| Total Recovery | 89%[3] | ~2.9% |

| Data sourced from Dubbelman et al. (2014) and a cross-species comparison study. |

Unchanged Lenvatinib accounted for a small fraction of the excreted dose, confirming that the drug is extensively metabolized.[3][5]

Plasma Pharmacokinetics

Following oral administration, peak plasma concentrations of both total radioactivity and unchanged Lenvatinib were reached rapidly, within 1.4 to 1.6 hours.[3] Unchanged Lenvatinib constituted approximately 60% of the total radioactivity in plasma, with the peak concentrations of its analyzed metabolites being over 700-fold lower than the parent drug.[3] This suggests that while Lenvatinib is heavily metabolized, the parent drug is the primary circulating component responsible for its pharmacological activity.[4]

In Vitro Metabolism Studies

In vitro experiments using liver microsomes are crucial for elucidating the specific enzymatic pathways involved in drug metabolism.

Experimental Protocol: Liver Microsome Incubation

Human and rat liver microsomes are incubated with Lenvatinib in the presence of cofactors such as NADPH to initiate metabolic reactions. The resulting mixture is then analyzed to identify the formed metabolites.

Major Metabolic Pathways of Lenvatinib

The biotransformation of Lenvatinib is complex, involving multiple enzymatic reactions.

The primary biotransformation pathways include:

-

Oxidation and Hydroxylation: Mediated primarily by CYP3A4.

-

N-oxidation: Formation of N-oxide metabolites.

-

Dealkylation: Removal of the cyclopropyl or methyl groups. A major metabolite identified in human liver microsomes is the demethylated form, M2.[6][7]

-

Hydrolysis: Cleavage of the amide bond.

-

Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.

In addition to these primary pathways, further modifications such as glutathione/cysteine conjugation, intramolecular rearrangement, and dimerization have been observed.[4] It is noteworthy that some metabolic pathways appear to be species-specific, with unique metabolites observed in monkeys and rats compared to humans.[4]

Analytical Methodologies: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of Lenvatinib and its metabolites.

Sample Preparation

-

Plasma, Urine, and Feces: Protein precipitation with acetonitrile is a common method for sample extraction.[8]

-

Whole Blood: Extraction with diethyl ether has been utilized.[8]

Chromatographic Separation

-

Columns: Reversed-phase columns such as X-Terra MS C18 (50 x 2.1 mm) and Symmetry Shield RP8 (150 x 2.1 mm) have been successfully employed.[8]

-

Mobile Phases: Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically used for separation.[9][10]

Mass Spectrometric Detection

-

Ionization: Positive electrospray ionization (ESI+) is commonly used.

-

Detection Mode: Multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantifying known metabolites.

Conclusion

Studies utilizing labeled compounds, particularly ¹⁴C-Lenvatinib, have been instrumental in defining the metabolic profile of this important anticancer agent. Lenvatinib is extensively metabolized through a variety of pathways, with CYP3A4 and aldehyde oxidase playing key roles. The parent drug is the major circulating entity in plasma. Excretion occurs predominantly through the feces. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with Lenvatinib. A thorough understanding of its metabolism is essential for its safe and effective use in the clinic.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and excretion of (14)C-lenvatinib in patients with advanced solid tumors or lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolite profiling of the multiple tyrosine kinase inhibitor lenvatinib: a cross-species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Lenvatinib-15N,d4 for Therapeutic Drug Monitoring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib is a multi-kinase inhibitor demonstrating significant efficacy in the treatment of various cancers, including thyroid, renal, and hepatocellular carcinomas. Due to its significant inter-individual pharmacokinetic variability and a narrow therapeutic window, therapeutic drug monitoring (TDM) has emerged as a critical tool to optimize dosing, maximize efficacy, and minimize toxicity. This technical guide provides an in-depth overview of the use of Lenvatinib-15N,d4 as a stable isotope-labeled internal standard for the accurate quantification of Lenvatinib in biological matrices. It details the mechanism of action of Lenvatinib, the rationale for TDM, and comprehensive experimental protocols for bioanalytical method development.

Introduction: The Clinical Pharmacology of Lenvatinib

Lenvatinib is an oral receptor tyrosine kinase (RTK) inhibitor that targets multiple pathways involved in tumor growth and angiogenesis.[1] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2] By inhibiting these kinases, Lenvatinib effectively suppresses tumor cell proliferation and tumor angiogenesis.[3][4]

The pharmacokinetic profile of Lenvatinib is characterized by rapid absorption, with peak plasma concentrations reached within 1 to 4 hours post-dose.[2] The terminal elimination half-life is approximately 28 hours, supporting once-daily administration.[2] However, significant inter-individual variability in drug exposure has been observed, which can be influenced by factors such as hepatic function.[2] This variability, coupled with a known relationship between drug concentration and both efficacy and toxicity, underscores the rationale for therapeutic drug monitoring.

Rationale for Therapeutic Drug Monitoring (TDM) of Lenvatinib:

-

Narrow Therapeutic Window: Studies have suggested a potential therapeutic range for Lenvatinib, with trough concentrations between 42 to 88 ng/mL being associated with an optimal response in patients with thyroid cancer, while concentrations exceeding 88 ng/mL may be linked to increased toxicity.

-

Exposure-Response Relationship: A clear relationship between Lenvatinib exposure and clinical outcomes has been demonstrated. Higher exposure is generally associated with a better tumor response, but also with an increased incidence and severity of adverse events such as hypertension, diarrhea, and proteinuria.[5]

-

High Inter-Individual Variability: Patient-specific factors can lead to significant differences in Lenvatinib plasma concentrations despite standardized dosing.

-

Dose Optimization: TDM allows for personalized dose adjustments to maintain drug exposure within the therapeutic window, thereby maximizing the potential for a positive clinical response while minimizing the risk of severe side effects.

This compound as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is an ideal internal standard for the quantification of Lenvatinib for several key reasons:

-

Chemical and Physical Similarity: Being structurally identical to the analyte, this compound co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.

-

Mass Difference: The incorporation of one nitrogen-15 atom and four deuterium atoms results in a mass shift of +5 Da. This mass difference is sufficient to prevent isotopic cross-talk between the analyte and the internal standard, ensuring accurate quantification.

-

Stability: The isotopic labels are stable and do not exchange under typical analytical conditions.

Signaling Pathways and Experimental Workflows

Lenvatinib's Mechanism of Action: Signaling Pathway

Lenvatinib exerts its anti-cancer effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the key pathways targeted by Lenvatinib.

Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream pathways.

TDM Workflow using this compound

The following diagram outlines a typical workflow for the therapeutic drug monitoring of Lenvatinib using this compound as an internal standard.

Caption: A typical TDM workflow for Lenvatinib analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published analytical methods for Lenvatinib quantification and its pharmacokinetic properties.

Table 1: Comparison of Analytical Methods for Lenvatinib Quantification

| Parameter | Method 1 (LC-MS/MS)[6] | Method 2 (LC-MS/MS)[7] | Method 3 (HPLC-UV) |

| Internal Standard | Lenvatinib-d4 | Propranolol | Not specified |

| Linearity Range | 10.20 - 501.60 pg/mL | 9.6 - 200 ng/mL | 6.25 - 400 ng/mL |

| Lower Limit of Quantification (LLOQ) | 10.20 pg/mL | 9.6 ng/mL | 6.25 ng/mL |

| Sample Volume | 200 µL | 100 µL | Not specified |

| Extraction Method | Liquid-Liquid Extraction | Acetonitrile Precipitation | Solid-Phase Extraction |

| Intra-day Precision (%CV) | 1.06 - 2.42 | < 6.7 | < 4.7 |

| Inter-day Precision (%CV) | 0.03 - 0.55 | < 6.7 | < 6.0 |

| Accuracy (%) | 95.64 - 100.08 | 95.8 - 108.3 | Not specified |

| Recovery (%) | Not specified | 66.8 | > 97 |

Table 2: Key Pharmacokinetic Parameters of Lenvatinib

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [2] |

| Terminal Elimination Half-life (t1/2) | ~28 hours | [2] |

| Protein Binding | 98 - 99% | [1] |

| Metabolism | Primarily via CYP3A and aldehyde oxidase | [2] |

| Excretion | ~64% in feces, ~25% in urine | [2] |

| Apparent Clearance (CL/F) | 6.56 L/h | |

| Proposed Therapeutic Trough Concentration | 42 - 88 ng/mL |

Experimental Protocols

This section provides a detailed, synthesized protocol for the quantification of Lenvatinib in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on established methods and best practices in bioanalysis.

Materials and Reagents

-

Lenvatinib reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenvatinib reference standard in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 50 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibrators, QCs, and unknown patient samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

For calibrators and QCs, add the corresponding Lenvatinib working solution. For unknown samples, add an equivalent volume of 50% methanol.

-

Add 200 µL of the this compound internal standard working solution (in acetonitrile) to all tubes.

-

Vortex mix all tubes for 30 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Suggested LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized to ensure separation from matrix components |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Lenvatinib: m/z 427.1 → 370.1 |

| This compound: m/z 432.1 → 370.1 | |

| Collision Energy | Optimized for each transition |

Conclusion

Therapeutic drug monitoring of Lenvatinib is a valuable strategy for optimizing treatment outcomes in cancer patients. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with a validated LC-MS/MS method, provides the necessary accuracy and precision for reliable quantification. The information and protocols presented in this technical guide offer a comprehensive resource for researchers and clinicians seeking to implement Lenvatinib TDM in their practice, ultimately contributing to personalized and more effective cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. veeprho.com [veeprho.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Lenvatinib: A Technical Guide Featuring Lenvatinib-15N,d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Lenvatinib, with a special focus on the role and application of its stable isotope-labeled analog, Lenvatinib-15N,d4. While specific preclinical data exclusively utilizing this compound is not extensively available in the public domain, this document outlines the established preclinical profile of Lenvatinib and details the methodologies where an isotopic label is critical. The primary application for stable isotope-labeled compounds like this compound is in pharmacokinetic and metabolism studies, enabling precise differentiation and quantification of the drug from its metabolites. The principles and experimental protocols described herein are directly applicable to such studies.

Introduction to Lenvatinib

Lenvatinib is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] It is recognized for its significant anti-tumor activities across a range of cancers.[3] The therapeutic efficacy of Lenvatinib stems from its ability to simultaneously inhibit the kinase activities of Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[1][4][5] This broad-spectrum inhibition targets key pathways involved in tumor angiogenesis, cellular proliferation, and metastatic progression.[1][6]

Mechanism of Action

The core mechanism of Lenvatinib involves the blockade of multiple receptor tyrosine kinases, which in turn disrupts essential signaling pathways for cancer cell proliferation and survival.[1][4]

-

Anti-Angiogenic Properties : By potently inhibiting VEGFR1, VEGFR2, and VEGFR3, Lenvatinib effectively halts the signaling cascade initiated by VEGF.[1][4][6] This action prevents angiogenesis, the formation of new blood vessels that are crucial for supplying oxygen and nutrients to tumors, thereby impeding tumor growth.[1][2]

-

Inhibition of Tumor Proliferation and Progression : Lenvatinib's therapeutic action extends to other kinases implicated in tumor growth and progression, including FGFR1-4, PDGFRα, KIT, and RET.[5] The inhibition of these pathways directly interferes with cancer cell proliferation and survival signals.[1][2]

Signaling Pathway of Lenvatinib

Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream signaling pathways.

Pharmacokinetics

Pharmacokinetic (PK) studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of an isotopically labeled compound such as this compound is the gold standard for these studies, as it allows for the precise quantification of the drug and its metabolites without interference from endogenous compounds.

Pharmacokinetic Parameters of Lenvatinib in Humans

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 1 to 4 hours | [4] |

| Terminal Elimination Half-life (t1/2) | Approximately 28 hours | [4][5] |

| Plasma Protein Binding | 97% to 99% | [4][5] |

| Apparent Oral Clearance (CL/F) | 6.56 L/h | [7][8] |

| Apparent Terminal Volume of Distribution (Vd/F) | 50.5 to 163.0 L | [7] |

| Primary Route of Excretion | Feces (~64%) | |

| Secondary Route of Excretion | Urine (~25%) | [4] |

Experimental Protocol: Rodent Pharmacokinetic Study

This generalized protocol illustrates how this compound would be employed in a preclinical PK study.

-

Animal Model : Male Sprague-Dawley rats are commonly used.

-

Drug Formulation : this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Dosing : A single, defined dose (e.g., 10 mg/kg) is administered via oral gavage.

-

Sample Collection : Blood samples are collected from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration). Plasma is subsequently isolated through centrifugation.

-